

# Technical Guide: 3-Chloro-4-(3-fluorophenoxy)aniline Hydrochloride

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## Compound of Interest

Compound Name:	3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride
CAS No.:	1185297-43-1
Cat. No.:	B1421145

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## Executive Summary

3-Chloro-4-(3-fluorophenoxy)aniline (CAS: 524953-60-4 for the free base) is a specialized diaryl ether building block used primarily in the synthesis of Type II tyrosine kinase inhibitors (TKIs). Its structural motif—a halogenated aniline linked via an ether bridge to a fluorinated phenyl ring—is designed to occupy the hydrophobic pocket of kinases such as c-Met, VEGFR, and RET, facilitating high-affinity binding in the "DFG-out" conformation.

This guide provides a validated synthetic pathway, physicochemical data, and handling protocols for researchers utilizing this compound in medicinal chemistry campaigns.

## Chemical Identity & Physicochemical Properties[1] [2]

While the free base is the primary commercial form, the hydrochloride salt is often generated in situ or isolated to improve solubility and stability during storage.

Property	Data
Chemical Name	3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride
CAS Number (Free Base)	524953-60-4
CAS Number (HCl Salt)	Not widely assigned; typically referenced as 524953-60-4 HCl
Molecular Formula	C <sub>12</sub> H <sub>9</sub> ClFNO[1][2] · xHCl (typically x=1)
Molecular Weight	237.66 g/mol (Free Base) / ~274.12 g/mol (Mono-HCl)
Appearance	Off-white to pale beige solid
Solubility	Base: DMSO, Methanol, EtOAc. HCl Salt: Water, Methanol.
Melting Point	78–82 °C (Free Base)
SMILES	<chem>Nc1ccc(Oc2cccc(F)c2)c(Cl)c1</chem>

## Validated Synthetic Pathway

The synthesis of **3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride** follows a robust three-step protocol: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), Nitro Reduction, and Salt Formation.

### Step 1: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

This step constructs the diaryl ether core. The choice of base and solvent is critical to minimize side reactions (e.g., hydrolysis of the aryl halide).

- Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 3-Fluorophenol (1.1 eq), Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq).
- Solvent: DMF or DMSO (Polar aprotic solvents enhance the nucleophilicity of the phenoxide).
- Conditions: 80–100 °C, 4–6 hours.

Mechanism: The 3-fluorophenoxide ion attacks the C-4 position of 3,4-dichloronitrobenzene. The nitro group at the para position activates the ring for nucleophilic attack, while the chlorine at C-3 provides steric direction, favoring substitution at C-4.

## Step 2: Nitro Group Reduction

The nitro intermediate is reduced to the aniline. Iron-mediated reduction is preferred over catalytic hydrogenation ( $H_2/Pd$ ) if halogen retention (avoiding dechlorination) is a concern, though careful hydrogenation is also viable.

- Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride ( $NH_4Cl$ , 5.0 eq).
- Solvent: Ethanol/Water (3:1).
- Conditions: Reflux (80 °C), 2–4 hours.

Critical Control Point: Monitor reaction progress by TLC or LC-MS to ensure complete conversion of the nitro group without dehalogenating the chlorine or fluorine atoms.

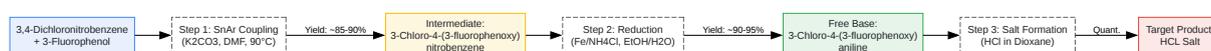
## Step 3: Hydrochloride Salt Formation

Converting the free base to the hydrochloride salt enhances stability and water solubility for biological assays.

- Reagents: 4M HCl in Dioxane or HCl gas in Diethyl Ether.
- Procedure: Dissolve the aniline (from Step 2) in dry Ethyl Acetate. Cool to 0 °C. Dropwise add HCl solution. The salt precipitates immediately.
- Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

## Visualization of Synthetic Workflow

The following diagram illustrates the stepwise conversion logic, highlighting the key reagents and intermediates.



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Caption: Stepwise synthesis of **3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride** via SnAr coupling and Fe reduction.

## Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, researchers should compare experimental data against these expected values.

### <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

- δ 10.2 (br s, 3H): NH<sub>3</sub><sup>+</sup> (Ammonium protons, specific to HCl salt).
- δ 6.5 – 7.5 (m, 7H): Aromatic protons.
  - The 3-fluorophenoxy ring will show a characteristic multiplet pattern due to <sup>19</sup>F-<sup>1</sup>H coupling.
  - The aniline ring will show a doublet (C-5), doublet of doublets (C-6), and a doublet (C-2) pattern, shifted downfield due to the electron-withdrawing chlorine and ammonium groups.

### LC-MS (ESI+)

- m/z: 238.0 [M+H]<sup>+</sup> (Matches the free base mass).
- Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of one Chlorine atom.

## Applications in Drug Discovery

This compound serves as a "privileged scaffold" for Type II Kinase Inhibitors. Unlike Type I inhibitors that bind to the active conformation, Type II inhibitors bind to the inactive "DFG-out"

conformation, occupying an additional hydrophobic pocket created by the movement of the activation loop.

Mechanism of Action:

- **Hinge Binding:** The aniline amine (often derivatized into a urea or amide) forms hydrogen bonds with the kinase hinge region.
- **Hydrophobic Pocket:** The 3-fluorophenoxy moiety extends into the deep hydrophobic pocket adjacent to the ATP binding site. The fluorine atom can engage in specific interactions with backbone residues or increase metabolic stability.
- **Linker:** The ether oxygen acts as a flexible linker, allowing the molecule to adopt the necessary geometry to span the gatekeeper residue.

Target Kinases:

- **c-Met (Hepatocyte Growth Factor Receptor):** Implicated in tumor growth, invasion, and metastasis.
- **VEGFR2 (Vascular Endothelial Growth Factor Receptor 2):** Key driver of angiogenesis.
- **Axl/Mer:** TAM family kinases involved in immune evasion and drug resistance.

## Safety & Handling

- **Hazard Classification:** Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
- **Storage:** Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic (HCl salt).
- **PPE:** Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

## References

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## Sources

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- 3. [researchgate.net \[researchgate.net\]](#)
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